molecular formula C8H14N2O3 B13396325 Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate

Cat. No.: B13396325
M. Wt: 186.21 g/mol
InChI Key: ZRXQTUVXCKSWQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate is an organic compound with the molecular formula C8H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of (S)-2-oxo-3-pyrrolidinyl ethanol with N,N’-dimethylformamide dioxane under controlled temperature conditions to produce (S)-2-oxo-3-pyrrolidinyl dimethylamide . This intermediate is then further reacted to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidine-2-one: A derivative with an oxo group at the second position.

    Pyrrolidine-2,5-diones: Compounds with oxo groups at the second and fifth positions.

Uniqueness

Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)6(9)4-5-2-3-10-7(5)11/h5-6H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQTUVXCKSWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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